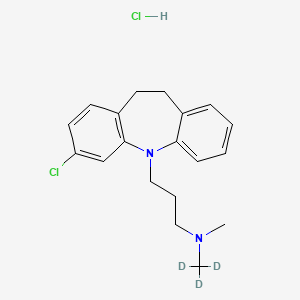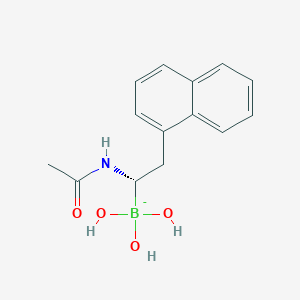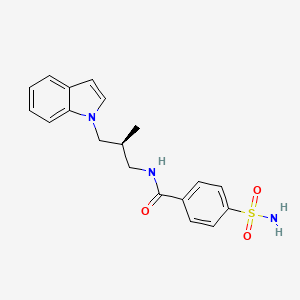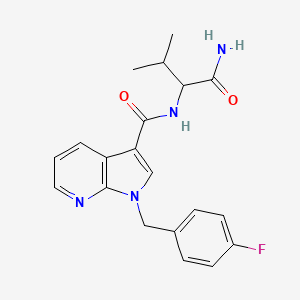
(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclodecenone derivatives, which undergo methylation and isopropylation reactions to introduce the necessary substituents at the 6 and 10 positions. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound generally relies on the extraction from natural sources, particularly the rhizomes of Curcuma species. The extraction process involves steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate and purify curdione. This method is preferred due to the complexity and cost associated with total chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the isopropyl group, where halogenation or other nucleophilic substitutions can occur.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: In organic chemistry, (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione is used as a model compound for studying sesquiterpene synthesis and reactivity. Its unique structure makes it a valuable subject for mechanistic studies and synthetic methodology development.
Biology and Medicine: Curdione exhibits significant biological activities, making it a candidate for drug development. It has shown potential in:
Anti-inflammatory: Reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response.
Anti-tumor: Inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.
Anti-thrombotic: Preventing platelet aggregation and thrombosis, which is beneficial in cardiovascular diseases.
Industry: In the pharmaceutical and nutraceutical industries, curdione is used in the formulation of supplements and therapeutic agents due to its health benefits. It is also explored in the cosmetic industry for its potential skin health benefits .
作用机制
The biological effects of (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione are mediated through various molecular targets and pathways:
Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumor: Induces apoptosis through the activation of caspases and the mitochondrial pathway, and inhibits cell proliferation by modulating cell cycle regulators.
Anti-thrombotic: Inhibits platelet aggregation by blocking thromboxane A2 synthesis and reducing the expression of adhesion molecules.
相似化合物的比较
Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and anti-cancer properties.
Germacrone: A sesquiterpene with similar anti-tumor activities.
Turmerone: Exhibits anti-inflammatory and neuroprotective effects.
Uniqueness: (6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione stands out due to its dual ketone functionality, which contributes to its distinct reactivity and biological activities. Unlike curcumin, which is more widely studied, curdione offers unique therapeutic potentials, particularly in anti-thrombotic applications.
属性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC 名称 |
(6E)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+ |
InChI 键 |
KDPFMRXIVDLQKX-IZZDOVSWSA-N |
手性 SMILES |
CC1CC/C=C(/CC(=O)C(CC1=O)C(C)C)\C |
规范 SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)



![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
